N-(4-bromophenyl)azetidin-3-amine dihydrochloride
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Overview
Description
N-(4-bromophenyl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H13BrCl2N2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a bromophenyl group attached to an azetidinamine structure, which is further stabilized by two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)azetidin-3-amine dihydrochloride typically involves the reaction of 4-bromoaniline with azetidin-3-one under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives, while substitution reactions can produce various substituted azetidin-3-amines.
Scientific Research Applications
N-(4-bromophenyl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The azetidinamine structure allows the compound to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)azetidin-3-amine dihydrochloride
- N-(4-fluorophenyl)azetidin-3-amine dihydrochloride
- N-(4-methylphenyl)azetidin-3-amine dihydrochloride
Uniqueness
N-(4-bromophenyl)azetidin-3-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2703780-03-2 |
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Molecular Formula |
C9H13BrCl2N2 |
Molecular Weight |
300.02 g/mol |
IUPAC Name |
N-(4-bromophenyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;;/h1-4,9,11-12H,5-6H2;2*1H |
InChI Key |
QVCBOXPOSVUEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=CC=C(C=C2)Br.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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